molecular formula C18H23As B14630219 Butylbis(2-methylphenyl)arsane CAS No. 58194-56-2

Butylbis(2-methylphenyl)arsane

Cat. No.: B14630219
CAS No.: 58194-56-2
M. Wt: 314.3 g/mol
InChI Key: JAEMLNKWGAKDBQ-UHFFFAOYSA-N
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Description

Butylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C18H21As It is a derivative of arsane, where the arsenic atom is bonded to a butyl group and two 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylbis(2-methylphenyl)arsane typically involves the reaction of butylarsine with 2-methylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:

Butylarsine+2(2-methylphenyl halide)This compound+2(halide)\text{Butylarsine} + 2 \text{(2-methylphenyl halide)} \rightarrow \text{this compound} + 2 \text{(halide)} Butylarsine+2(2-methylphenyl halide)→this compound+2(halide)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to simpler arsane derivatives.

    Substitution: The butyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic compounds with different functional groups.

Scientific Research Applications

Butylbis(2-methylphenyl)arsane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Butylbis(2-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for both its potential therapeutic effects and its toxicity .

Comparison with Similar Compounds

Similar Compounds

    Arsane (AsH3): A simpler arsenic hydride with different chemical properties.

    Methylarsane (CH3AsH2): A methyl-substituted derivative of arsane.

    Dimethylarsane ((CH3)2AsH): Contains two methyl groups bonded to arsenic.

    Trimethylarsane ((CH3)3As): Contains three methyl groups bonded to arsenic.

Uniqueness

Butylbis(2-methylphenyl)arsane is unique due to the presence of both butyl and 2-methylphenyl groups, which impart distinct chemical and physical properties. Its structure allows for specific interactions with other molecules, making it valuable for targeted applications in research and industry.

Properties

CAS No.

58194-56-2

Molecular Formula

C18H23As

Molecular Weight

314.3 g/mol

IUPAC Name

butyl-bis(2-methylphenyl)arsane

InChI

InChI=1S/C18H23As/c1-4-5-14-19(17-12-8-6-10-15(17)2)18-13-9-7-11-16(18)3/h6-13H,4-5,14H2,1-3H3

InChI Key

JAEMLNKWGAKDBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](C1=CC=CC=C1C)C2=CC=CC=C2C

Origin of Product

United States

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